N-[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine
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Overview
Description
N-((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenoxy group, a furan ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the chlorinated phenoxy intermediate, followed by the formation of the furan ring. The final step involves the condensation of the furan derivative with the triazole moiety under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting the metabolic pathway it regulates.
Comparison with Similar Compounds
Similar Compounds
- N-((E)-1-{5-[(2-BROMO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
- N-((E)-1-{5-[(2-FLUORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
Uniqueness
The uniqueness of N-((E)-1-{5-[(2-CHLORO-6-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorinated phenoxy group, in particular, may enhance its reactivity and potential bioactivity compared to similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C21H19ClN4O3S |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
(E)-1-[5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl]-N-[3-ethylsulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C21H19ClN4O3S/c1-3-30-21-25-24-20(18-8-5-11-27-18)26(21)23-12-15-9-10-16(29-15)13-28-19-14(2)6-4-7-17(19)22/h4-12H,3,13H2,1-2H3/b23-12+ |
InChI Key |
NODUABXAUIRUAN-FSJBWODESA-N |
Isomeric SMILES |
CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=C(C=CC=C3Cl)C)C4=CC=CO4 |
Canonical SMILES |
CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=C(C=CC=C3Cl)C)C4=CC=CO4 |
Origin of Product |
United States |
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